-Fluorostyrene is a crucial starting material for the synthesis of diverse organic compounds due to its reactivity and the strategic placement of the fluorine group. Researchers utilize it to create:
The presence of the double bond (C=C) in 4-Fluorostyrene makes it a suitable substrate for studying catalyst behavior. Researchers employ it to:
4-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is characterized by a vinyl group (styrene) substituted with a fluorine atom at the para position of the aromatic ring. This substitution significantly influences its chemical properties and reactivity. The compound is a colorless to pale yellow liquid that is flammable and has a boiling point of approximately 29-30 °C and a melting point of -34.5 °C .
Due to the presence of the fluorine atom, 4-fluorostyrene exhibits unique electronic properties compared to other styrene derivatives, making it an important compound in both synthetic chemistry and materials science.
Several methods are available for synthesizing 4-fluorostyrene:
4-Fluorostyrene finds applications in various fields:
Several compounds share structural similarities with 4-fluorostyrene. Here are some notable examples:
Compound | Molecular Formula | Key Differences |
---|---|---|
Styrene | C₈H₈ | No fluorine substituent; higher reactivity in electrophilic reactions. |
4-Methylstyrene | C₈H₈ | Methyl group increases hydrophobicity; different photochemical behavior. |
3-Fluorostyrene | C₈H₇F | Fluorine at meta position alters electronic distribution; different reactivity patterns. |
Vinyl Fluoride | C₂H₃F | Smaller structure; primarily used in polymer synthesis rather than as a monomer. |
The unique positioning of the fluorine atom at the para position gives 4-fluorostyrene distinct electronic and steric properties compared to its analogs. This positioning influences its reactivity in copolymerization and photo
4-Fluorostyrene (CAS 405-99-2) is an aromatic vinyl compound with the molecular formula C8H7F and a molecular weight of 122.14 g/mol [1] [2] [3]. The compound features a benzene ring substituted with a fluorine atom at the para position and a vinyl group (ethenyl) at the opposite para position [1] [4]. The International Union of Pure and Applied Chemistry name is 1-ethenyl-4-fluorobenzene [1] [5].
The molecular structure exhibits planar geometry for the aromatic ring system with the vinyl group capable of rotation around the exocyclic carbon-carbon bond [6]. Theoretical calculations using density functional theory methods have demonstrated that the internal barrier to rotation about the exocyclic carbon-carbon bond in 4-fluorostyrene is very similar to that observed in unsubstituted styrene [6]. The fluorine substituent at the para position exerts minimal steric influence on the vinyl group rotation due to its remote location [6].
The carbon-fluorine bond length and the electronic distribution around the fluorine atom are influenced by the conjugated aromatic system [7]. Nuclear magnetic resonance studies have revealed that the fluorine atom in 4-fluorostyrene exhibits delocalized electron density when the molecule is in its neutral state [7]. The electronegativity of fluorine creates an inductive effect that influences the electron density distribution throughout the aromatic ring system [8].
4-Fluorostyrene exists as a liquid at room temperature with a melting point ranging from -36 to -33 degrees Celsius [3] [9] [10]. The compound exhibits a boiling point of 145-148 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [9] [10]. Under reduced pressure conditions of 50 millimeters of mercury, the boiling point decreases significantly to 67 degrees Celsius [3] [11].
The relatively low melting point and moderate boiling point reflect the molecular structure and intermolecular forces present in 4-fluorostyrene [3] [9]. The presence of the fluorine substituent increases the molecular weight compared to styrene while maintaining similar intermolecular interactions [9] [10].
The density of 4-fluorostyrene is 1.024 g/mL at 25 degrees Celsius, indicating that the compound is slightly denser than water [3] [10]. The specific gravity measured at 20/20 degrees Celsius is 1.02 [11]. These density values reflect the influence of the fluorine atom, which contributes to the overall molecular mass while occupying relatively little volume [3] [11].
The refractive index of 4-fluorostyrene ranges from 1.514 to 1.516 at 20 degrees Celsius [11] [5] [10]. This optical property indicates the compound's ability to bend light and is consistent with aromatic compounds containing halogen substituents [11] [5]. The refractive index measurements are typically performed at 589 nanometers (sodium D-line) [5].
4-Fluorostyrene demonstrates distinct solubility characteristics that reflect its chemical structure and polarity [11] [10]. The compound is completely insoluble in water due to its hydrophobic aromatic nature and the lack of hydrogen bonding capability [11] [10]. However, 4-fluorostyrene exhibits good solubility in various organic solvents including methanol, ethanol, diethyl ether, and benzene [11].
The solubility pattern follows typical behavior for aromatic vinyl compounds, with miscibility in nonpolar and moderately polar organic solvents [11]. The fluorine substituent provides some polarity to the molecule but does not significantly alter the overall hydrophobic character [11] [10].
Proton nuclear magnetic resonance spectroscopy of 4-fluorostyrene reveals characteristic signals for both the aromatic and vinyl protons [12] [6]. The vinyl protons appear as a typical styrene pattern with signals corresponding to the terminal methylene protons and the internal vinyl proton [6]. Long-range coupling constants involving the meta and alpha protons provide information about molecular conformation and internal rotation barriers [6].
Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the aromatic carbon atoms and the vinyl carbons [13]. The aromatic carbons exhibit chemical shifts characteristic of para-disubstituted benzene rings, with the carbon bearing the fluorine substituent showing a characteristic downfield shift due to the electronegative fluorine atom [13]. The vinyl carbons appear in the typical alkene region of the spectrum [13].
Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable structural information about the fluorine environment [6] [7]. The fluorine chemical shift is sensitive to the electronic environment and exhibits coupling with nearby protons [6]. Studies have demonstrated that the fluorine-19 chemical shift in 4-fluorostyrene reflects the delocalized nature of the fluorine electron density within the aromatic system [7].
Infrared spectroscopy of 4-fluorostyrene displays characteristic absorption bands for the vinyl and aromatic functional groups [14] [15]. The spectrum shows bands corresponding to carbon-carbon double bond stretching vibrations and aromatic carbon-hydrogen stretching modes [14]. The presence of the fluorine substituent influences the intensity and position of certain vibrational modes [15].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy [15] [16]. The Raman spectrum of 4-fluorostyrene exhibits ring breathing modes and other characteristic vibrational patterns of substituted aromatic compounds [15] [16]. Detailed vibrational analysis using both infrared and Raman techniques has been employed to develop molecular force field calculations for the compound [15] [16].
Mass spectrometry of 4-fluorostyrene produces a molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular weight of the compound [12] [17]. The fragmentation pattern shows characteristic losses typical of aromatic vinyl compounds [12]. Common fragment ions include peaks resulting from the loss of fluorine and various hydrocarbon fragments [12] [17].
Electron impact ionization studies have revealed specific fragmentation pathways and ion formation mechanisms [17]. The mass spectral data provide valuable information for compound identification and structural confirmation [12] [17].
Molecular force field calculations for 4-fluorostyrene have been performed using both ab initio and density functional theory methods [15] [16]. These calculations employ various basis sets including Hartree-Fock, second-order Møller-Plesset perturbation theory, and density functional theory with different basis sets [15] [16]. The force field analysis provides insights into vibrational properties and molecular conformations [16].
Scaled force field calculations have been conducted using natural coordinates for different conformers of fluorostyrene derivatives [18]. The calculations utilize scale factors available in the literature and provide refined force constants for meaningful molecular comparisons [18]. The force field analysis contributes to understanding the relationship between molecular structure and vibrational properties [16] [18].
The molecular force field data have been expressed in canonical form to enable comparisons with related aromatic vinyl compounds [18]. These calculations provide fundamental information about bond strengths, vibrational frequencies, and molecular dynamics [15] [16] [18].
4-Fluorostyrene exhibits thermal stability characteristics typical of aromatic vinyl monomers [19] [20]. The compound requires stabilization during storage and handling to prevent polymerization [20] [21]. Commercial preparations typically contain 4-tert-butylcatechol as a polymerization inhibitor at concentrations of approximately 0.1 percent [2] [21].
The thermal decomposition of 4-fluorostyrene can lead to the release of irritating gases and toxic decomposition products [20]. At elevated temperatures, the compound may undergo various decomposition pathways producing carbon monoxide, carbon dioxide, and organic derivatives [20]. The thermal stability is influenced by the presence of oxygen and polymerization inhibitors [20] [22].
The chemical reactivity of 4-fluorostyrene is influenced by both the vinyl group and the fluorine substituent [23] [24]. The electron-withdrawing nature of the fluorine atom affects the reactivity of the vinyl group toward electrophilic and nucleophilic reactions [23]. Comparative studies with other halogenated styrenes have demonstrated that 4-fluorostyrene exhibits intermediate reactivity between unsubstituted styrene and other para-halogenated derivatives [23] [24].
Polymerization studies have shown that 4-fluorostyrene can undergo free radical polymerization to form poly(4-fluorostyrene) [19]. The resulting polymer exhibits high dielectric strength, good thermal stability, and hydrophobic properties [19]. The polymerization kinetics and mechanism are influenced by the electronic effects of the fluorine substituent [19] [23].
Bioactivation studies have revealed that 4-fluorostyrene can be metabolized to form reactive intermediates [24]. The compound exhibits lower cytotoxicity compared to other halogenated styrene derivatives, with bioactivation-reactivity indices reflecting the combined influence of metabolite formation efficiency and electrophilicity [24].
4-Fluorostyrene is classified as a flammable liquid belonging to Category 3 under the Globally Harmonized System of Classification and Labelling of Chemicals [1] [25]. The compound exhibits a flash point ranging from 26.7 to 35 degrees Celsius, indicating significant fire hazard potential [9] [10] [25]. The vapor pressure of 6.2 millimeters of mercury at 25 degrees Celsius contributes to vapor formation and flammability risk [9].
The compound forms explosive vapor-air mixtures under appropriate concentration conditions [26] [20]. Heating of 4-fluorostyrene can lead to expansion or decomposition with potential for violent rupture of containers [26]. The vapors are heavier than air and can travel considerable distances to ignition sources [26] [20].
Specific explosive limits (lower explosive limit and upper explosive limit) for 4-fluorostyrene have not been definitively established in the available literature [27] [28]. However, the compound exhibits flammability behavior similar to other aromatic vinyl compounds [29] [30]. Proper storage conditions require maintenance of temperatures between 2-8 degrees Celsius and protection from heat sources, sparks, and open flames [10] [25].
Table 2.2. Physical Constants of 4-Fluorostyrene
Property | Value | Reference |
---|---|---|
Molecular Formula | C8H7F | [1] [2] [3] |
Molecular Weight (g/mol) | 122.14 | [1] [2] [3] |
CAS Number | 405-99-2 | [1] [2] [3] |
Melting Point (°C) | -36 to -33 | [3] [9] [10] |
Boiling Point (°C at 760 mmHg) | 145-148 | [9] [10] |
Boiling Point (°C at 50 mmHg) | 67 | [3] [11] |
Density (g/mL at 25°C) | 1.024 | [3] [10] |
Specific Gravity (20/20) | 1.02 | [11] |
Refractive Index (20°C) | 1.514-1.516 | [11] [5] [10] |
Flash Point (°C) | 26.7-35 | [9] [10] |
Vapor Pressure (mmHg at 25°C) | 6.2 | [9] |
Solubility in Water | Insoluble | [11] [10] |
Storage Temperature (°C) | 2-8 | [11] [10] |
Table 2.2.3. Solubility Parameters of 4-Fluorostyrene
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [11] [10] |
Methanol | Soluble | [11] |
Ethanol | Soluble | [11] |
Diethyl Ether | Soluble | [11] |
Benzene | Soluble | [11] |
Table 2.5.3. Flammability Characteristics of 4-Fluorostyrene
Property | Value | Reference |
---|---|---|
Flash Point (°C) | 26.7-35 | [9] [10] [25] |
Auto-ignition Temperature (°C) | Not Available | [26] |
Lower Explosive Limit (LEL, %) | Not Available | Not reported |
Upper Explosive Limit (UEL, %) | Not Available | Not reported |
Flammability Classification | Flammable Liquid Category 3 | [1] [25] |
Fire Hazard Rating | Moderate | [26] [20] |
Explosion Hazard | Vapor forms explosive mixture with air | [26] [20] |
Thermal Decomposition Products | Toxic/irritating fumes, CO, CO2 | [26] [20] |
Flammable